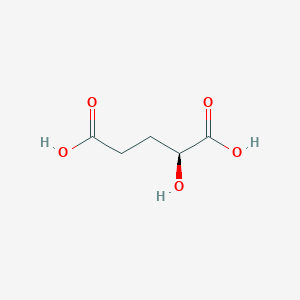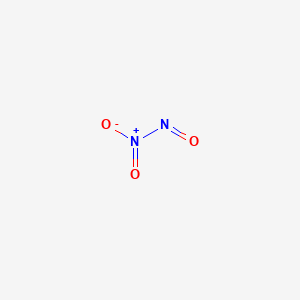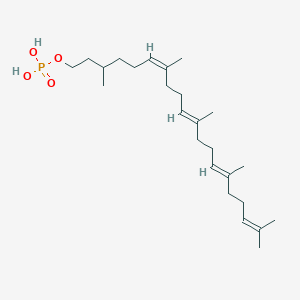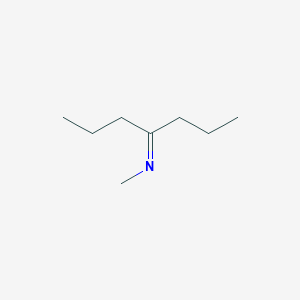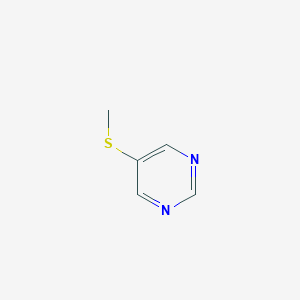
5-(Methylthio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)pyrimidine is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It is a sulfur-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and food industry.
Mécanisme D'action
The mechanism of action of 5-(Methylthio)pyrimidine is not fully understood. However, it has been reported to inhibit the activity of enzymes such as thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis. It has also been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Effets Biochimiques Et Physiologiques
5-(Methylthio)pyrimidine has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of reactive oxygen species. It has also been reported to have neuroprotective effects, improving cognitive function and reducing oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(Methylthio)pyrimidine in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 5-(Methylthio)pyrimidine. One of the areas of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another area of interest is its potential use as a pesticide or fungicide in the agricultural industry. Further studies are needed to explore the mechanism of action and optimize the synthesis method of 5-(Methylthio)pyrimidine for its various applications.
Conclusion:
In conclusion, 5-(Methylthio)pyrimidine is a sulfur-containing compound that has potential applications in various fields, including pharmaceuticals, agriculture, and food industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
Méthodes De Synthèse
The synthesis of 5-(Methylthio)pyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction between 4-methylthio-2,6-diaminopyrimidine and an alkylating agent such as methyl iodide or dimethyl sulfate. Another method involves the reaction between 2-amino-4-methylthiopyrimidine and a carbonyl compound in the presence of a catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
5-(Methylthio)pyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the agricultural industry, it has been shown to have insecticidal and fungicidal properties. In the food industry, it has been used as a flavoring agent in various food products.
Propriétés
Numéro CAS |
14257-02-4 |
|---|---|
Nom du produit |
5-(Methylthio)pyrimidine |
Formule moléculaire |
C5H6N2S |
Poids moléculaire |
126.18 g/mol |
Nom IUPAC |
5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H6N2S/c1-8-5-2-6-4-7-3-5/h2-4H,1H3 |
Clé InChI |
IBMKUYMVNFUNOW-UHFFFAOYSA-N |
SMILES |
CSC1=CN=CN=C1 |
SMILES canonique |
CSC1=CN=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



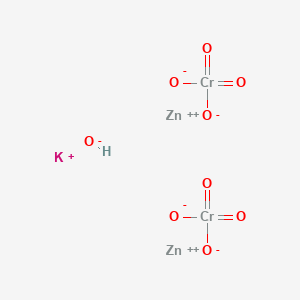


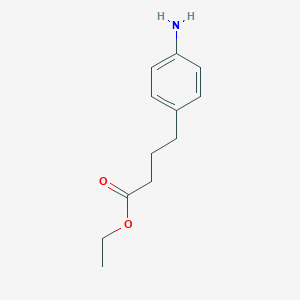
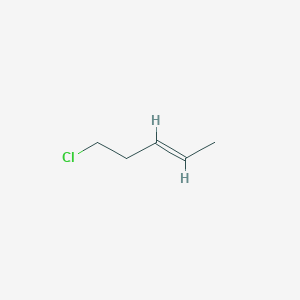
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)


